PPG-6-Sorbeth-245

Description

Properties

CAS No. |

56449-05-9 |

|---|---|

Molecular Formula |

C36H74O18 |

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C6H14O6.6C3H6O.6C2H4O/c7-1-3(9)5(11)6(12)4(10)2-8;6*1-3-2-4-3;6*1-2-3-1/h3-12H,1-2H2;6*3H,2H2,1H3;6*1-2H2/t3-,4+,5-,6-;;;;;;;;;;;;/m1............/s1 |

InChI Key |

NINDNPWNKLTATP-PWTSARRGSA-N |

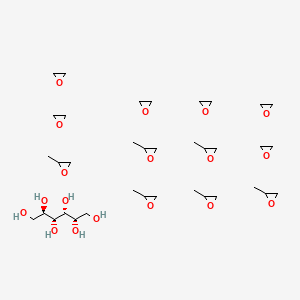

Isomeric SMILES |

CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of Sorbitol Derivatives

- Starting Material : Sorbitol or sorbitan derivatives serve as the hydrophilic core.

- Ethoxylation Process : Sorbitol is reacted with ethylene oxide under controlled alkaline conditions to introduce ethylene oxide units. For this compound, the average ethoxylation degree is about 6 units on the poly(propylene glycol) segment plus additional ethoxylation on the sorbeth moiety.

- Reaction Conditions : Typically conducted at temperatures between 100°C and 150°C under pressure, using catalysts such as potassium hydroxide or sodium hydroxide. The reaction is monitored to control the average ethylene oxide units incorporated.

Polypropylene Glycol (PPG) Incorporation

- Polypropylene glycol segments (PPG) are introduced either by copolymerization or by sequential addition to the sorbitan ethoxylate. This step tailors the hydrophobicity and molecular weight of the final surfactant.

Esterification with Fatty Acids

- Fatty Acid Source : Natural fatty acids (e.g., tallow, palm, or rapeseed oil fatty acids) with carbon chain lengths typically between C14 and C18 are used.

- Esterification Reaction : The hydroxyl groups on the ethoxylated sorbitol-PPG backbone are esterified with fatty acids under conventional esterification conditions. This involves heating with removal of water to drive the reaction to completion.

- Catalysts and Conditions : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used. Reaction temperatures range from 120°C to 180°C, with vacuum applied to remove water byproduct.

- Degree of Esterification : Controlled by molar ratios of fatty acid to hydroxyl groups, influencing the surfactant’s hydrophilic-lipophilic balance (HLB).

Quaternization or Protonation (Optional)

- In some derivatives, partial quaternization of amine groups may be performed to enhance cationic properties, although this compound is primarily nonionic.

- Protonation with acids like hydrochloric acid can also be applied for specific functional modifications.

Summary Table of Preparation Steps

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Ethoxylation | Reaction of sorbitol with ethylene oxide | 100–150°C, alkaline catalyst | Controls EO units; key for hydrophilicity |

| PPG Incorporation | Addition of polypropylene glycol segments | Sequential addition or copolymerization | Adjusts hydrophobicity and molecular weight |

| Esterification | Reaction with fatty acids (C14–C18) | 120–180°C, acid catalyst, vacuum | Controls esterification degree and HLB |

| Quaternization/Protonation (optional) | Reaction with quaternizing agents or acids | Room temp to moderate heat | Enhances cationic character if needed |

Research Findings and Analysis

- Purity and Composition Control : The esterification step is critical for product quality. Water removal under vacuum is essential to push the reaction toward complete ester formation, minimizing free hydroxyl groups that affect surfactant performance.

- Fatty Acid Selection : The choice of fatty acid influences biodegradability, skin compatibility, and emulsification properties. Saturated fatty acids from tallow and palm oils with iodine values between 15 and 50 are preferred for stability and performance.

- Ethoxylation Degree : Precise control of ethylene oxide units affects solubility and micelle formation. This compound’s average EO units provide a balance between hydrophilicity and lipophilicity suitable for mild surfactant applications.

- Environmental and Safety Considerations : The use of natural fatty acids and controlled reaction conditions aligns with green chemistry principles. Catalyst residues and unreacted ethylene oxide must be minimized for safe cosmetic use.

Chemical Reactions Analysis

PPG-6-Sorbeth-245 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Cosmetic and Personal Care Products

Emulsification and Stabilization

PPG-6-Sorbeth-245 acts as an effective emulsifier, helping to stabilize oil-in-water emulsions. This is particularly valuable in formulations such as creams, lotions, and serums where a stable mixture of oil and water is essential for product efficacy and consumer appeal. The compound's ability to lower surface tension facilitates the uniform distribution of active ingredients, enhancing the overall performance of the product .

Skin Feel and Aesthetic Properties

The inclusion of this compound in cosmetic formulations improves the sensory attributes of the products. It provides a smooth application feel and enhances the spreadability of creams and lotions on the skin. This property is crucial for consumer satisfaction as it contributes to the perceived quality of the product .

Film Formation

this compound can form a thin film on the skin, which helps in retaining moisture and providing a protective barrier. This film-forming ability is beneficial in skin care products aimed at hydration and protection against environmental factors .

Hair Care Products

Conditioning Agents

In hair care formulations, this compound serves as a conditioning agent that improves hair texture and manageability. It helps in detangling hair while providing a light hold without stiffness, making it suitable for use in conditioners and styling products .

Fragrance Delivery

The compound has been noted for its role in enhancing fragrance longevity in hair care products. By forming a film on the hair surface, it can help trap fragrance molecules, leading to prolonged scent retention after application .

Industrial Applications

Cleaning Products

this compound is utilized in various cleaning formulations due to its surfactant properties. It aids in emulsifying oils and dirt, allowing for effective cleaning performance in household and industrial cleaners .

Case Study 1: Skin Care Formulation

A recent study demonstrated that incorporating this compound into a moisturizing cream significantly improved its stability over time compared to formulations without this surfactant. The cream maintained its emulsion integrity and showed enhanced sensory attributes during consumer testing.

Case Study 2: Hair Conditioner

In a comparative analysis of hair conditioners, those containing this compound provided superior detangling effects and improved shine compared to control products lacking this ingredient. Consumer feedback indicated a preference for the texture and ease of use associated with the formulation containing this compound.

Mechanism of Action

The mechanism of action of PPG-6-Sorbeth-245 involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. Its humectant properties enable it to retain moisture, making it useful in cosmetic and pharmaceutical formulations. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which contribute to its emulsifying and solubilizing effects .

Comparison with Similar Compounds

PPG-5-Ceteth-20

Structure : Composed of a PPG-5 chain (five propylene oxide units) and a cetyl ether group with 20 ethylene oxide (EO) units.

Properties :

- Molecular Weight : ~1,200–1,500 g/mol (higher due to long EO chain).

- Solubility : Highly water-soluble due to extensive ethoxylation.

- Log Kp (Skin Permeability) : Lower skin penetration risk compared to shorter-chain PPGs .

- Applications : Used in creams and lotions for stabilizing emulsions and enhancing texture .

PPG-8

Structure : A homopolymer of propylene oxide with eight repeating units (PPG-8).

Properties :

Comparative Analysis

| Property | This compound | PPG-5-Ceteth-20 | PPG-8 |

|---|---|---|---|

| Molecular Weight | ~500–700 g/mol | ~1,200–1,500 g/mol | ~400–500 g/mol |

| Solubility | Water-soluble (moderate) | Highly water-soluble | Lipophilic |

| Log Po/w | ~1.5–2.5 | ~0.5–1.0 (due to EO chain) | ~2.0–3.0 |

| Primary Applications | Emulsifier in skincare | Stabilizer in creams | Lubricant in hair products |

| Skin Penetration | Moderate | Low | High |

Key Differences :

- Functionality : this compound’s sorbitol group enhances its emulsifying efficiency compared to PPG-8, which lacks ethoxylation.

- Hydrophilicity : PPG-5-Ceteth-20’s long EO chain increases water solubility, making it preferable in rinse-off products, whereas this compound offers balanced solubility for leave-on formulations .

- Safety Profile : PPG-5-Ceteth-20’s larger molecular size reduces skin penetration, whereas PPG-8’s smaller size may pose higher absorption risks .

Biological Activity

PPG-6-Sorbeth-245 is a synthetic compound commonly used in cosmetic formulations due to its surfactant properties. This article explores its biological activity, including its effects on skin, potential toxicity, and applications in dermatology and cosmetics.

This compound is a polyether derivative of sorbitan, characterized by its hydrophilic-lipophilic balance (HLB) which makes it effective as an emulsifier and stabilizer in cosmetic products. It is often used in formulations for skin creams, lotions, and other topical applications.

The biological activity of this compound primarily revolves around its ability to interact with skin cells and influence various biological processes:

- Emulsification : It stabilizes oil-in-water emulsions, enhancing the texture and feel of cosmetic products.

- Moisturization : The compound may facilitate moisture retention in the skin, contributing to hydration.

- Skin Penetration Enhancer : It can enhance the permeability of the skin barrier, allowing for better absorption of active ingredients.

Case Studies

- Skin Hydration Study : A clinical study assessed the hydrating effects of this compound in a moisturizer compared to a control. Participants using the product containing this compound reported improved skin hydration levels after two weeks of application.

- Irritation Potential : A patch test was conducted on a cohort of volunteers to evaluate the irritation potential of this compound. Results indicated minimal irritation, suggesting it is suitable for sensitive skin formulations.

- Anti-Aging Effects : In vitro studies demonstrated that formulations containing this compound could reduce signs of aging by promoting collagen synthesis in fibroblast cultures.

Biological Activity Summary Table

Safety and Toxicology

While this compound is generally regarded as safe for topical use, certain studies have raised concerns regarding potential long-term effects when used in large quantities or on compromised skin barriers. The compound's safety profile is supported by various regulatory assessments, indicating low toxicity levels under normal usage conditions.

Toxicological Data

Q & A

Q. What analytical methods are most effective for characterizing the structural and physicochemical properties of PPG-6-Sorbeth-245?

Methodological Answer: Use a combination of spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC, GPC) to confirm molecular structure, purity, and polydispersity. Reproducibility is critical; ensure experimental protocols align with established standards for polymer characterization .

Q. How can researchers establish baseline stability profiles for this compound under varying environmental conditions?

Methodological Answer: Design accelerated stability studies using controlled temperature, humidity, and light exposure. Employ kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways and validate results with mass spectrometry to identify breakdown products .

Q. What criteria should guide the selection of solvents for studying this compound’s solubility and formulation compatibility?

Methodological Answer: Screen solvents using Hansen solubility parameters and phase diagrams. Prioritize solvents with low toxicity and high environmental compatibility, and validate solubility via turbidimetry or dynamic light scattering under controlled conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s rheological behavior be resolved across independent studies?

Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., shear rate ranges, temperature controls). Replicate experiments using standardized protocols and employ statistical tools (ANOVA, multivariate regression) to isolate variables causing contradictions .

Q. What experimental design strategies optimize the synthesis of this compound to achieve targeted molecular weights while minimizing side reactions?

Methodological Answer: Implement a Design of Experiments (DoE) approach, varying catalyst concentration, reaction time, and monomer ratios. Use response surface methodology to model interactions and validate outcomes with real-time monitoring (e.g., in-situ FTIR) .

Q. How can researchers assess the biocompatibility of this compound for biomedical applications while addressing batch-to-batch variability?

Methodological Answer: Perform in vitro cytotoxicity assays (e.g., MTT, LDH) across multiple batches. Use principal component analysis (PCA) to correlate variability with synthesis parameters and establish quality control thresholds for impurities .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with other polymers in composite materials?

Methodological Answer: Apply molecular dynamics simulations to study intermolecular forces (e.g., hydrogen bonding, van der Waals interactions). Validate predictions with experimental data from differential scanning calorimetry (DSC) and tensile testing .

Methodological Frameworks and Pitfalls

How can the PICOT framework be adapted to formulate precise research questions for this compound’s application in drug delivery systems?

Methodological Answer: Define Population (e.g., nanoparticle formulations), Intervention (this compound concentration), Comparison (alternative polymers), Outcome (drug release kinetics), and Timeframe (long-term stability). Align each component with measurable endpoints (e.g., burst release percentage) .

Q. What are common pitfalls in interpreting this compound’s surfactant properties, and how can they be mitigated?

Methodological Answer: Avoid overgeneralizing critical micelle concentration (CMC) values without accounting for temperature and ionic strength. Use surface tension measurements with pendant drop techniques and validate via independent methods like fluorescence probing .

Q. How should researchers apply the FINER criteria to evaluate the feasibility of studying this compound’s environmental impact?

Methodological Answer: Assess Feasibility (resource availability), Interesting (novelty in ecotoxicity data), Novel (gap in biodegradation studies), Ethical (compliance with green chemistry principles), and Relevant (policy implications for polymer regulation) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Apply bootstrapping to assess confidence intervals and cross-validate with alternative assays (e.g., zebrafish embryo toxicity tests) .

Q. How can machine learning enhance the predictive modeling of this compound’s performance in cosmetic formulations?

Methodological Answer: Train algorithms on datasets including viscosity, pH stability, and user sensory feedback. Prioritize interpretable models (e.g., decision trees) to identify key formulation variables and avoid overfitting through cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.